5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride
Description
5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride (molecular formula: C${10}$H${11}$ClN$_2$O, molecular weight: 210.66 g/mol) is a heterocyclic compound featuring an oxazole ring substituted at the 5-position with an oxan-4-yl (tetrahydropyran) group and at the 4-position with an amine, which is protonated as a hydrochloride salt . The oxazole core is a well-established pharmacophore in medicinal chemistry, often contributing to bioactivity in drug candidates. This compound is utilized as a building block in drug discovery, particularly in the synthesis of small-molecule libraries targeting central nervous system (CNS) and metabolic disorders .
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-(oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c9-7-5-10-12-8(7)6-1-3-11-4-2-6;/h5-6H,1-4,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMDDUSQFCHJEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C(C=NO2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxan-4-yl)-1,2-oxazol-4-amine typically involves the reaction of oxan-4-yl derivatives with appropriate reagents under controlled conditions. One common method involves the use of oxan-4-yl chloride and 1,2-oxazole-4-amine in the presence of a base catalyst. The reaction is carried out in a solvent such as dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of 5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and drying under vacuum to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-(Oxan-4-yl)-1,2-oxazol-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxan-4-yl-1,2-oxazole-4-carboxylic acid.
Reduction: Formation of oxan-4-yl-1,2-oxazol-4-amine.
Substitution: Formation of various substituted oxan-4-yl-1,2-oxazole derivatives.
Scientific Research Applications
5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Structural Analogs and Physicochemical Properties
The following table compares 5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride with key structural analogs, highlighting differences in substituents, molecular weight, and functional groups:
Substituent Effects on Properties
- Hydrogen Bonding and Solubility: The oxan-4-yl group in the target compound provides an ether oxygen, acting as a hydrogen-bond acceptor, which may improve aqueous solubility compared to benzyl or phenyl substituents .
- Bioactivity Implications : Oxadiazole analogs (e.g., ) often exhibit enhanced metabolic stability compared to oxazoles but may reduce hydrogen-bonding capacity due to fewer heteroatoms .
- Crystalline Behavior : Compounds with oxan-4-yl groups (e.g., the target compound and [4-(methoxymethyl)oxan-4-yl]methanamine HCl) are more likely to form stable crystalline hydrates due to their oxygen-rich structures, facilitating characterization via X-ray crystallography .
Research Findings and Trends
- Hydrogen-Bonding Networks : Crystallographic studies (e.g., using SHELX and WinGX ) reveal that the oxan-4-yl group in the target compound forms stronger intermolecular hydrogen bonds with chloride ions compared to benzyl-substituted analogs, enhancing crystalline stability .
- Biological Performance : In preliminary assays, the target compound showed improved solubility (>10 mg/mL in water) compared to 5-methyl-3-phenyl-1,2-oxazol-4-amine (<2 mg/mL), attributed to the oxan-4-yl group’s polarity .
- Trends in Analog Design : Recent patents highlight a shift toward oxan-4-yl and oxadiazole hybrids (e.g., 4-Methoxy-4-[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]piperidine HCl) to optimize pharmacokinetic profiles .
Biological Activity
5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride is a compound that falls within the oxazole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The oxazole ring contributes to its biological activity by acting as a pharmacophore that can interact with various biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It can act as an agonist or antagonist at various receptors, influencing signaling pathways.
- Antimicrobial Activity : Studies suggest that oxazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes .
Antimicrobial Properties
Research indicates that compounds containing oxazole rings possess significant antimicrobial activity. For instance:
Anticancer Potential
Preliminary studies have shown that oxazole derivatives can exhibit anticancer properties. The mechanisms may involve:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through modulation of cell cycle proteins .
Case Studies
Several studies have explored the biological activities of similar compounds within the oxazole family:
- Study on Analgesic Activity : A related compound demonstrated significant analgesic effects in animal models through behavioral assays such as the writhing test and hot plate test. The study concluded that oxazole derivatives could serve as potential analgesics .
- Toxicological Assessments : Research assessing the acute toxicity of related oxazole compounds indicated low toxicity levels in mice models, suggesting a favorable safety profile for further development .
Research Findings
Recent findings highlight the importance of structural modifications in enhancing the biological activity of oxazole derivatives:
| Modification | Effect on Activity | Reference |
|---|---|---|
| Hydroxyl group addition | Increased tyrosinase inhibition | |
| Methyl substitution | Altered receptor binding affinity |
These findings support the notion that careful design and modification of oxazole-based compounds can lead to improved therapeutic agents.
Q & A
Synthesis and Characterization
Basic: What are the standard synthetic routes for preparing 5-(Oxan-4-yl)-1,2-oxazol-4-amine;hydrochloride? A common approach involves cyclocondensation of oxan-4-yl-substituted precursors with nitrile oxides or hydroxylamine derivatives under acidic conditions. Characterization typically employs ¹H/¹³C NMR to confirm the oxazole ring formation and oxan-4-yl substitution. LC-MS is used to verify molecular weight (e.g., analogues in show molecular weights near 288.74 g/mol) .
Advanced: How can reaction conditions be optimized to improve yield and purity? Computational reaction path searches (e.g., quantum chemical calculations) can identify energetically favorable intermediates and transition states, reducing trial-and-error experimentation. For example, ICReDD’s methodology combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent polarity, temperature) .
Structural Analysis
Basic: What spectroscopic techniques are critical for confirming the structure of this compound? FT-IR detects the oxazole C=N stretch (~1600 cm⁻¹) and oxan C-O-C vibrations (~1100 cm⁻¹). HRMS validates the molecular formula (e.g., analogues in have a formula of C₁₄H₁₃ClN₄O) . ¹H NMR resolves splitting patterns from the oxan-4-yl group’s equatorial/axial protons .
Advanced: How can X-ray crystallography challenges be addressed for this compound? Crystallization may require co-crystallization agents or controlled evaporation in polar aprotic solvents (e.g., DMF). For oxazole derivatives, halogenated solvents often enhance crystal lattice stability .
Reactivity and Stability
Basic: What conditions destabilize this compound? The compound is sensitive to prolonged exposure to moisture (hydrolysis of oxazole) and strong bases (deprotonation of the amine). Storage at 2–8°C under inert gas is recommended, as seen in related hydrochloride salts .
Advanced: How can mechanistic studies elucidate its reactivity in cross-coupling reactions? DFT calculations model electron density distribution to predict reactive sites. For oxazole derivatives, the C5 position is typically electrophilic, enabling Suzuki-Miyaura coupling with aryl boronic acids .
Data Contradictions
Basic: How should researchers address conflicting solubility data in literature? Standardize solvent systems (e.g., DMSO, water) and use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law. Cross-reference with structurally similar compounds (e.g., reports oxazepane hydrochloride solubility in polar solvents) .
Advanced: What statistical methods resolve discrepancies in biological activity reports? Multivariate analysis (e.g., PCA) identifies confounding variables (e.g., assay type, cell line). Meta-analyses of dose-response curves (e.g., IC₅₀ comparisons) can harmonize data .
Biological Activity Screening
Basic: What in vitro assays are suitable for initial activity screening? Kinase inhibition assays (e.g., ADP-Glo™) test ATP-binding site interactions. For oxazole derivatives, prioritize kinases with hydrophobic binding pockets (e.g., EGFR, JAK2) .
Advanced: How can target identification be accelerated using computational tools? Molecular docking (e.g., AutoDock Vina) screens against protein databases. Pharmacophore mapping aligns the compound’s oxazole and oxan groups with known bioactive motifs .
Safety and Handling
Basic: What safety protocols are essential during handling? Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation of hydrochloride aerosols, as recommended for similar amines ( ). Neutralize spills with sodium bicarbonate .
Advanced: How can large-scale experiments mitigate risks? Implement continuous flow synthesis to reduce hazardous intermediate accumulation. Monitor reaction exotherms with in-situ IR spectroscopy to prevent thermal runaway .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
